Cellular IDO1 Potency vs. Patent Analogs
In a standardized IDO1 cellular assay, 1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-phenyl-1H-indole (Example 116) showed an IC50 of 100 nM, placing it precisely between the most potent (Example 114, IC50 22 nM) and least potent (Example 123, IC50 160 nM) close analogs from the same patent family [1]. This demonstrates a quantifiable 4.5-fold potency gap to the series' best compound and a 1.6-fold advantage over a less active neighbor.
| Evidence Dimension | IDO1 cellular inhibition potency |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Example 114: IC50 = 22 nM; Example 115: IC50 = 49 nM; Example 5: IC50 = 120 nM; Example 123: IC50 = 160 nM |
| Quantified Difference | 4.5-fold less potent than Example 114; 1.6-fold more potent than Example 123; 1.2-fold more potent than Example 5 |
| Conditions | Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells, assessed as inhibition of kynurenine production [1]. |
Why This Matters
Procurement decisions for an IDO1 tool compound require a defined cellular potency window; Example 116 offers a moderate potency profile suitable for benchmarking more potent leads or investigating efficacy thresholds.
- [1] BindingDB. Primary search results for entry 50049075, comparing multiple US9765018 examples including 114, 115, 116, 5, and 123. http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50049075 View Source
